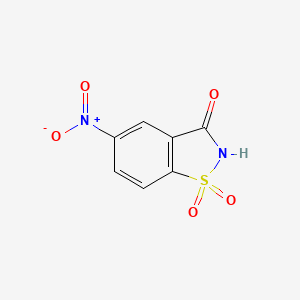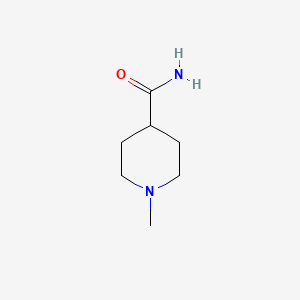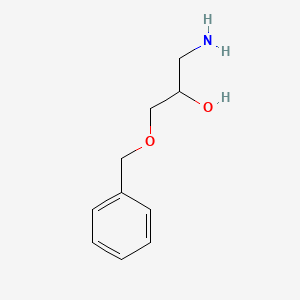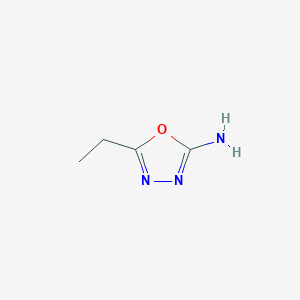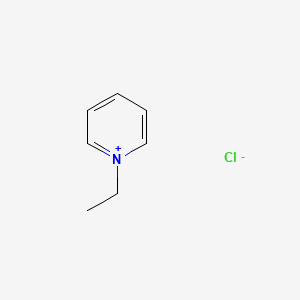
1-Ethylpyridinium Chloride
Descripción general
Descripción
1-Ethylpyridinium Chloride is an organic compound with the molecular formula C7H10N.Cl and a molecular weight of 143.62 . It is generally available in most volumes . .
Chemical Reactions Analysis
1-Ethylpyridinium Chloride has been used in the reaction behavior of cellulose in pyridinium-based ionic liquids . The cellulose was treated with the ionic liquids at 120 °C, and was found to exhibit quite a different reaction behavior in each of the different ionic liquids .Aplicaciones Científicas De Investigación
Solar Cell Technology
- Perovskite Solar Cells : A study by (Wan et al., 2016) demonstrates that 1-EC can effectively control the morphological growth of CH3NH3PbI3, a material used in planar heterojunction perovskite solar cells. This results in a continuous and dense morphology, significantly improving the efficiency of these solar cells.
Chemistry and Catalysis
- Cellulose Treatment : (Miyata & Miyafuji, 2014) explored the use of 1-EC in the treatment of cellulose. The study found that cellulose is completely dissolved and depolymerized in 1-EC, showcasing its potential in chemical processing of biomass.
- Knoevenagel–Michael Reaction Catalysis : A study by (Moosavi‐Zare et al., 2013) introduced a novel ionic liquid, 1-sulfopyridinium chloride, derived from 1-EC, as an efficient and reusable catalyst for the synthesis of organic compounds via the Knoevenagel–Michael reaction.
Industrial and Material Science Applications
- Medical Grade PVCs : Research by (Choi et al., 2014) and (Choi et al., 2011) showed that 1-ethylpyridinium derivatives could be utilized as both antimicrobials and plasticizers in medical grade polyvinyl chlorides (PVCs). This dual functionality has significant implications for medical device manufacturing.
Environmental Applications
- Biodegradation Studies : (Zhang et al., 2010) conducted a study on the biodegradation of ionic liquids, including 1-ethylpyridinium-based compounds, by soil Corynebacteria. This research is critical for understanding the environmental impact and breakdown of these substances.
Other Applications
- Ionic Liquids for Clean Technology : The use of ionic liquids, including 1-ethylpyridinium chloride, in clean technology and catalysis has been discussed in depth by (Seddon, 1997). This research highlights the growing importance of ionic liquids in sustainable industrial processes.
Direcciones Futuras
1-Ethylpyridinium Chloride has been used to control the morphological growth of CH3NH3PbI3 during the one-step deposition method for preparing efficient planar heterojunction perovskite solar cells . This method has great benefits for exploiting new technologies for large-scale perovskite solar cells on the flexible substrate .
Propiedades
IUPAC Name |
1-ethylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.ClH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFMJCAPWCXUEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883823 | |
| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpyridinium Chloride | |
CAS RN |
2294-38-4 | |
| Record name | Ethylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethylpyridinium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYLPYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38BQL5563G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

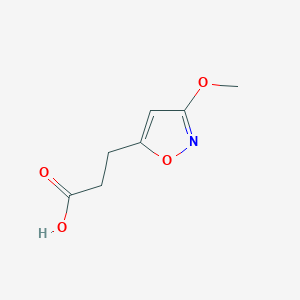

![Cyclohexanol, 1-[(phenylthio)methyl]-](/img/structure/B1362575.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1362576.png)
![6-Biphenyl-4-yl-imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1362580.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1362581.png)


